molecular formula C9H20Cl2N2 B2870096 (8-syn)-N,N-Dimethyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride CAS No. 1609403-46-4

(8-syn)-N,N-Dimethyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride

Cat. No.: B2870096
CAS No.: 1609403-46-4
M. Wt: 227.17
InChI Key: JAMWDTOOGPNTEH-JQKUBCRESA-N
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Description

(8-syn)-N,N-Dimethyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride is a chemical compound with the molecular formula C9H18N2·2HCl and a molecular weight of 227.18 g/mol. This compound is a derivative of azabicyclo[3.2.1]octane, featuring a bicyclic structure with nitrogen atoms incorporated into the ring system. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Reduction of Nitro Compounds: Starting with a nitro-substituted bicyclic compound, reduction reactions can be employed to convert the nitro group to an amine group.

  • Amination of Bicyclic Compounds: Amination reactions can be used to introduce the amine group into the bicyclic structure.

  • Alkylation: Alkylation reactions can be used to introduce the N,N-dimethyl groups into the bicyclic structure.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis processes, which involve the use of reactors, catalysts, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (8-syn)-N,N-Dimethyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups into the compound.

  • Reduction: Reduction reactions can be employed to reduce functional groups within the compound.

  • Substitution: Substitution reactions can be used to replace functional groups with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., alkyl halides).

Major Products Formed:

  • Oxidation: Products can include alcohols, ketones, and carboxylic acids.

  • Reduction: Products can include amines and alcohols.

  • Substitution: Products can include halogenated compounds and alkylated derivatives.

Scientific Research Applications

(8-syn)-N,N-Dimethyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems and the development of new drugs.

  • Medicine: It is investigated for its potential therapeutic properties in treating various diseases.

  • Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which (8-syn)-N,N-Dimethyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or other proteins, leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(8-syn)-N,N-Dimethyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride can be compared with other similar compounds, such as:

  • N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine: This compound has a similar bicyclic structure but differs in the position of the amine group.

  • N,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine: This compound also has a similar structure but with different substitution patterns.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

(1S,5R)-N,N-dimethyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-11(2)9-7-3-4-8(9)6-10-5-7;;/h7-10H,3-6H2,1-2H3;2*1H/t7-,8+,9?;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMWDTOOGPNTEH-XBFJVWQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CCC1CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1[C@@H]2CC[C@H]1CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609403-46-4
Record name (8-syn)-N,N-Dimethyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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